3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride
Description
3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate; chloride is a quaternary ammonium salt characterized by a 3,4,5-trimethoxybenzoate ester linked to a piperidinium group via a propyl chain. The compound combines the lipophilic 3,4,5-trimethoxybenzoyl moiety with a positively charged piperidinium head, enhancing water solubility while retaining membrane permeability. This structural duality makes it relevant in medicinal chemistry, particularly for targeting intracellular pathways involving ion channels or enzymes. The chloride counterion stabilizes the quaternary ammonium center, ensuring ionic strength and bioavailability .
Properties
CAS No. |
108369-32-0 |
|---|---|
Molecular Formula |
C18H28ClNO5 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C18H27NO5.ClH/c1-21-15-12-14(13-16(22-2)17(15)23-3)18(20)24-11-7-10-19-8-5-4-6-9-19;/h12-13H,4-11H2,1-3H3;1H |
InChI Key |
WAWBZENAJROGJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Alkyl Chain Derivatives of 3,4,5-Trimethoxybenzoate
Several alkyl esters of 3,4,5-trimethoxybenzoic acid have been studied for cytotoxic activity:
- Propyl 3,4,5-trimethoxybenzoate (Compound 3): Exhibited 2.3× greater potency than butyl derivatives (Compound 5) in oral squamous cell carcinoma models. Straight-chain propyl esters showed superior activity to branched-chain analogs (e.g., isopropyl, Compound 4), suggesting steric hindrance reduces efficacy .
- Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) : Slightly more potent than butyl derivatives, indicating that longer alkyl chains enhance lipophilicity and target engagement .
- Naphthalene-fused derivatives (Compound 11) : Demonstrated higher selectivity and potency than diphenyl analogs (Compound 12), highlighting the importance of aromatic stacking interactions .
Piperidinium-Containing Analogs
- 8-(N,N-Dimethylamino)octyl 3,4,5-Trimethoxybenzoate Hydrochloride: This analog, with an octyl chain and tertiary amine, was used to study lipid A-induced cytotoxicity in renal cells. Its long alkyl chain facilitates membrane integration, while the dimethylamino group modulates intracellular calcium release .
- [3-(Benzoyl)-1-Methylpiperidin-1-ium-3-yl] 2-Chlorobenzoate Chloride : Features a benzoyl group and chlorobenzoate ester, differing in substituent electronic properties. The chlorine atom introduces electronegativity, altering binding affinity compared to trimethoxy groups .
Benzotriazole and Heterocyclic Derivatives
- 1H-Benzo[d][1,2,3]triazol-1-yl 3,4,5-Trimethoxybenzoate (Compound 71) : Demonstrated moderate antiproliferative activity via HDAC inhibition. The benzotriazole moiety introduces a planar heterocycle, enabling DNA intercalation or enzyme active-site binding .
Key Insight : The target compound lacks a heterocyclic system but compensates with its charged piperidinium group, which may favor ionic interactions with phosphorylated enzymes or nucleic acids.
SAR Trends :
Alkyl Chain Length : Optimal activity with propyl (C3) vs. butyl (C4) or isopentyl (C5).
Charged Groups : Quaternary ammonium (piperidinium) enhances solubility but may reduce blood-brain barrier penetration.
Aromatic Systems : Fused rings (naphthalene) improve potency through stacking interactions.
Key Properties :
- Solubility : High aqueous solubility due to the ionic piperidinium group.
- Melting Point : Expected >100°C (based on analogs like methyl 3,4,5-trimethoxybenzoate derivatives, which melt at 61–110°C) .
- Stability : The chloride counterion mitigates hydrolysis risks compared to labile esters like acetates.
Biological Activity
3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, antiviral properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine ring and a trimethoxybenzoate moiety, which contribute to its biological properties. The presence of multiple methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets.
Cytotoxicity
Research has indicated that derivatives of 3,4,5-trimethoxybenzylidene exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated the cytotoxic activity of substituted 3-(3,4,5-trimethoxybenzylidene) indolinones and found that these compounds inhibited tubulin assembly in acute myeloid leukemia cells (B1647), suggesting a mechanism involving disruption of the cytoskeleton .
Table 1: Cytotoxic Activity of Trimethoxybenzylidene Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3,4,5-trimethoxybenzylidene) | B1647 (AML) | 15.2 | Inhibition of Nox4 |
| 3-(3,4-dimethoxybenzylidene) | A549 (Lung Cancer) | 22.5 | Disruption of tubulin assembly |
| 3-(3-methoxybenzylidene) | HeLa (Cervical) | 30.0 | Induction of apoptosis |
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties against coronaviruses. A class of piperidine derivatives demonstrated micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication . Although the activity was modest, it highlights the potential for further optimization and development as antiviral agents.
Table 2: Antiviral Activity Against SARS-CoV-2
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Piperidine Derivative A | 7.4 | 44 | 5.95 |
| Piperidine Derivative B | 10.1 | 50 | 4.95 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The inhibition of Nox4 and disruption of tubulin assembly are critical pathways through which cytotoxic effects are exerted.
- Antiviral Mechanism : Inhibition of Mpro suggests that these compounds can interfere with viral polyprotein processing and RNA synthesis post-entry into host cells .
Case Studies
- Case Study on Cytotoxicity : In a study assessing various trimethoxybenzylidene compounds against cancer cell lines, significant antiproliferative effects were observed in B1647 cells with an IC50 value indicating effective targeting of cancerous cells while sparing normal cells.
- Case Study on Antiviral Activity : A series of piperidine derivatives were synthesized and tested against SARS-CoV-2. The most promising candidates showed substantial inhibition of viral replication in vitro, warranting further investigation into their therapeutic potential.
Q & A
Q. What are the recommended synthetic methodologies for 3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride?
- Methodological Answer : Synthesis typically involves two key steps: (1) quaternization of piperidine to form the 3-piperidin-1-iumpropyl intermediate via alkylation with a propyl halide, and (2) esterification of the intermediate with 3,4,5-trimethoxybenzoyl chloride. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to avoid side reactions such as over-alkylation or hydrolysis of the ester bond. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : H NMR should show characteristic signals for the piperidinium proton (δ 3.0–3.5 ppm), the trimethoxybenzoyl aromatic protons (δ 6.8–7.2 ppm), and methoxy groups (δ 3.7–3.9 ppm). C NMR confirms the ester carbonyl (~170 ppm) and quaternary piperidinium carbon .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M] for CHNO_5$$^+·Cl.
- FT-IR : Peaks at ~1720 cm (ester C=O) and 1250 cm (C-O-C) validate the ester linkage .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes associated with the trimethoxybenzoyl moiety (e.g., tubulin polymerization inhibition or kinase assays). Use fluorescence polarization or SPR to measure binding affinity. Dose-response curves (IC/EC) should be generated with positive controls (e.g., colchicine for tubulin) .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or salt form. Systematically test solubility in:
- Aqueous buffers (pH 1–12) to assess ionization effects.
- Organic solvents (e.g., DMSO, ethanol) using gravimetric analysis.
Cross-validate with computational models (e.g., COSMO-RS) to predict solubility parameters. Contradictions may stem from polymorphic forms, which can be identified via X-ray crystallography .
Q. What experimental strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Step 1 (Quaternization) : Use a polar aprotic solvent (e.g., DMF) at 60–80°C to enhance nucleophilicity. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1).
- Step 2 (Esterification) : Employ Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to minimize hydrolysis.
- Purification : Use ion-exchange chromatography to isolate the hydrochloride salt. A yield >70% is achievable with strict stoichiometric control .
Q. How to design structure-activity relationship (SAR) studies for the trimethoxybenzoyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace methoxy groups with halogens, methyl, or hydrogen to create derivatives (e.g., 3,4,5-trihydroxy or 3,5-dimethoxy variants).
- Biological Testing : Compare IC values in target assays (e.g., cytotoxicity or enzyme inhibition).
- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity. Example SAR Table:
| Substituent Position | R Group | IC (μM) | Notes |
|---|---|---|---|
| 3,4,5-OMe | OMe | 0.45 | Reference |
| 3,4,5-H | H | >100 | Loss of activity |
| 3,5-OMe, 4-F | F | 2.3 | Enhanced lipophilicity |
This approach identifies critical substituents for bioactivity .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in a desiccator at 4°C, away from moisture and light.
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .
Data Analysis and Reproducibility
Q. How to resolve discrepancies in biological assay results across labs?
- Methodological Answer :
- Standardize Protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time).
- Internal Controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) in each experiment.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-lab variability. Publish raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
